molecular formula C6H9N3O2.ClH<br>C6H10ClN3O2 B147678 L-Histidine hydrochloride CAS No. 645-35-2

L-Histidine hydrochloride

Cat. No.: B147678
CAS No.: 645-35-2
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-JEDNCBNOSA-N
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Description

Histidine monohydrochloride is a derivative of the essential amino acid histidine. It is commonly used in biochemical research and pharmaceutical applications. Histidine itself is crucial for various biological processes, including protein synthesis, enzyme activity, and the production of histamine, a vital compound in immune responses .

Mechanism of Action

Target of Action

L-Histidine hydrochloride primarily targets the biosynthesis of proteins and is a precursor to several important molecules. It is required for the production of histamine , a vital inflammatory agent in immune responses . It is also involved in the synthesis of carnosine , a dipeptide found in high concentrations in skeletal muscles and the brain .

Mode of Action

L-Histidine interacts with its targets through various mechanisms. It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase .

Biochemical Pathways

L-Histidine is involved in several biochemical pathways. It is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It is also a key player in the histaminergic system and has unique roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species .

Result of Action

The molecular and cellular effects of L-Histidine’s action are diverse. It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It also plays a significant role in various biological mechanisms, including the formation of hemoglobin .

Action Environment

The action, efficacy, and stability of L-Histidine can be influenced by various environmental factors. For instance, changes in pH can trigger large protein conformational changes . Furthermore, L-Histidine is a noteworthy amino acid as the human body cannot synthesize it and must be obtained through diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidine monohydrochloride is typically synthesized through the fermentation of bacterial cultures. The process involves the following steps :

    Fermentation: Bacterial cultures are grown in a controlled environment to produce histidine.

    Purification: The histidine is then purified through various filtration and crystallization techniques.

    Hydrochloride Formation: The purified histidine is reacted with hydrochloric acid to form histidine monohydrochloride.

    Drying and Packaging: The final product is dried and packaged under controlled conditions to ensure purity and stability.

Industrial Production Methods: Industrial production of histidine monohydrochloride follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced bioreactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Histidine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide under controlled pH conditions.

    Decarboxylation: Requires the enzyme histidine decarboxylase and occurs under physiological conditions.

    Substitution: Often involves metal salts and occurs in aqueous solutions at neutral pH.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
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InChI Key

QZNNVYOVQUKYSC-JEDNCBNOSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
Source PubChem
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
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Related CAS

70605-39-9, 6027-02-7
Record name Poly(L-histidine hydrochloride)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID3020700
Record name L-Histidine hydrochloride
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Molecular Weight

191.61 g/mol
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Physical Description

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Record name Histidine hydrochloride
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CAS No.

645-35-2, 1007-42-7, 6459-59-2
Record name (-)-Histidine monohydrochloride
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Record name L-Histidine hydrochloride (1:?)
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Record name Histidine monohydrochloride [NF]
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Record name Histidine, hydrochloride (1:1)
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Record name HISTIDINE MONOHYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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